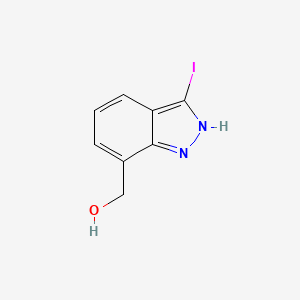
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an indole ring substituted with an acetoxy group at the 4-position and a boronic acid pinacol ester at the 2-position. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation of the indole ring using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester can be synthesized by reacting the corresponding boronic acid with pinacol in the presence of a dehydrating agent such as toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to the corresponding boronic acid or alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of boronic acids or alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of probes and sensors for biological studies, particularly in the detection of biomolecules.
Industry: The compound is used in the production of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Hydroxy-1H-indol-2-yl)boronic acid pinacol ester
- (4-Methoxy-1H-indol-2-yl)boronic acid pinacol ester
- (4-Acetoxy-1H-indol-3-yl)boronic acid pinacol ester
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate is unique due to the specific positioning of the acetoxy group at the 4-position of the indole ring and the boronic acid pinacol ester at the 2-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H20BNO4 |
|---|---|
Molekulargewicht |
301.1 g/mol |
IUPAC-Name |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C16H20BNO4/c1-10(19)20-13-8-6-7-12-11(13)9-14(18-12)17-21-15(2,3)16(4,5)22-17/h6-9,18H,1-5H3 |
InChI-Schlüssel |
DWMRPMQNKMFZLY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B8663989.png)


![Phenol, 4-(1,1-dimethylethyl)-2-methyl-6-[(2-nitrophenyl)azo]-](/img/structure/B8664018.png)


![2-methylpropan-2-yl 4-[4-nitro-3-(propan-2-yloxy)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8664032.png)




